

# A Technical Guide to Cyclic Ethers with Molecular Formula C<sub>8</sub>H<sub>16</sub>O

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## Compound of Interest

Compound Name: 2,2,5,5-Tetramethyltetrahydrofuran

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For Researchers, Scientists, and Drug Development Professionals

The molecular formula C<sub>8</sub>H<sub>16</sub>O corresponds to a diverse group of saturated cyclic ether isomers. This guide provides an in-depth overview of their nomenclature, structural diversity, physicochemical properties, and relevance in medicinal chemistry and drug development. Saturated oxygen heterocycles are prevalent in a vast number of biologically active natural products and pharmaceutically active compounds, making them significant motifs in the development of potential drug molecules.<sup>[1]</sup>

## IUPAC Nomenclature and Structural Isomerism

The IUPAC nomenclature for cyclic ethers can follow two primary systems: Hantzsch-Widman nomenclature for heterocycles or substitutive naming based on cycloalkanes using the "oxa-" prefix.<sup>[2]</sup> For simple systems, the "oxa-" convention is often clearest. The name is based on the total number of atoms in the ring, with the oxygen atom designated as position 1.<sup>[3]</sup>

The formula C<sub>8</sub>H<sub>16</sub>O indicates a degree of unsaturation of one, consistent with a single ring structure. The isomers can be classified based on the ring size:

- Oxonane: A nine-membered ring containing one oxygen atom (C<sub>8</sub>H<sub>16</sub>O).<sup>[4]</sup>
- Substituted Oxocanes (8-membered rings): e.g., Methyl-oxocane.
- Substituted Oxepanes (7-membered rings): e.g., Ethyl-oxepane or Dimethyl-oxepane.

- Substituted Oxanes (6-membered rings): e.g., Propyl-oxane or Trimethyl-oxane.
- Substituted Oxolanes (5-membered rings): e.g., Butyl-oxolane or **2,2,5,5-Tetramethyltetrahydrofuran**.<sup>[5]</sup>
- Substituted Oxetanes (4-membered rings): e.g., Pentyl-oxetane.
- Substituted Oxiranes (3-membered rings): e.g., Hexyl-oxirane.<sup>[6]</sup><sup>[7]</sup>

The immense structural and stereoisomeric diversity arises from the varied ring sizes, the position of substituents on the carbon atoms, and the presence of chiral centers.



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Isomeric classification of C<sub>8</sub>H<sub>16</sub>O cyclic ethers.

## Physicochemical Properties

The physical and chemical properties of C<sub>8</sub>H<sub>16</sub>O cyclic ethers vary significantly with the ring size and substitution pattern. Ring strain in smaller rings like oxiranes and oxetanes makes them more reactive and susceptible to ring-opening reactions.<sup>[2]</sup> Larger, less-strained rings like oxolanes (tetrahydrofurans) and oxanes are often stable and used as solvents.<sup>[2]</sup>

Below is a table summarizing key quantitative data for representative isomers.

IUPAC Name	Ring Size	Molecular Weight ( g/mol )	Boiling Point (°C)	Density (g/mL)	Refractive Index
Oxonane	9	128.21	Data not available	Data not available	Data not available
2-Hexyloxirane	3	128.21	62 (17 mmHg)[8]	0.83[8]	1.420[8]
2-Butyloxolane	5	128.21	158-160	0.86	1.427

Table 1: Physicochemical data for selected C<sub>8</sub>H<sub>16</sub>O cyclic ether isomers. Data sourced from publicly available databases.

## Experimental Protocols: Synthesis of Cyclic Ethers

The synthesis of cyclic ethers is a cornerstone of organic chemistry, with numerous established methodologies.[1] Key strategies often involve intramolecular cyclization reactions.[9]

### General Protocol: Intramolecular Williamson Ether Synthesis

This method involves the formation of a C-O bond from a halo-alcohol precursor under basic conditions.

#### 1. Precursor Synthesis:

- An appropriate diol or unsaturated alcohol is selected. For instance, to synthesize an alkyl-substituted oxolane (tetrahydrofuran), a corresponding 1,4-diol can be used.
- Selective halogenation (e.g., using HBr or PBr<sub>3</sub>) of one hydroxyl group yields the required halo-alcohol precursor (e.g., a 4-bromo-alkanol).

#### 2. Cyclization Reaction:

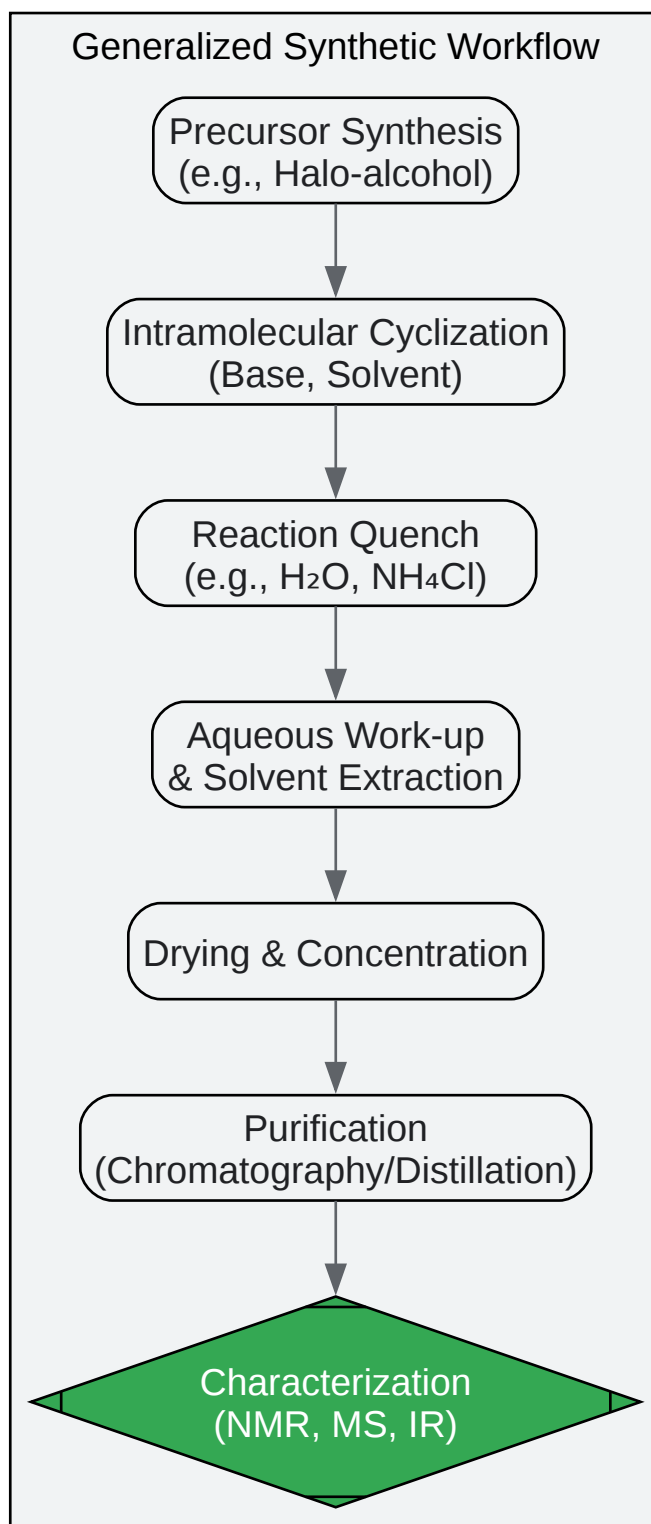
- The halo-alcohol is dissolved in a suitable aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming an alkoxide.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24h) to facilitate the intramolecular SN2 reaction, where the alkoxide displaces the halide to form the cyclic ether.

### 3. Work-up and Purification:

- The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure.
- The crude product is purified using column chromatography or distillation to yield the pure cyclic ether.

Other powerful methods include acid-catalyzed cyclization of diols, palladium-catalyzed C-H activation, and intramolecular hydroalkoxylation of alkenols.<sup>[10][11]</sup>



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A generalized experimental workflow for cyclic ether synthesis.

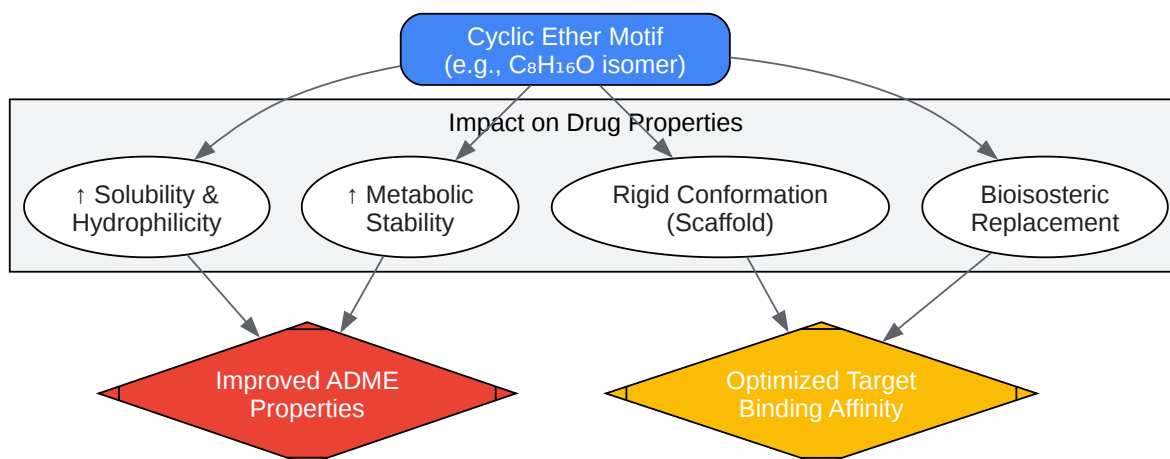
## Role in Drug Development and Medicinal Chemistry

Saturated cyclic ethers are crucial structural motifs in medicinal chemistry. Their incorporation into a molecule can improve critical pharmacological properties. Cyclic ethers are found in many FDA-approved drugs and are considered key structural units in synthetic pharmaceuticals.<sup>[12]</sup>

### Key Roles:

- **Improved Physicochemical Properties:** The inclusion of an oxygen atom can increase hydrophilicity and improve the solubility of a drug candidate.<sup>[12]</sup>
- **Metabolic Stability:** Replacing a metabolically labile group (like a gem-dimethyl group) with a stable cyclic ether (like an oxetane) can enhance the metabolic stability and half-life of a compound.<sup>[12]</sup>
- **Structural Scaffolds:** The rigid conformations of cyclic ethers provide excellent scaffolds for orienting substituents in three-dimensional space to optimize binding with biological targets.
- **Bioisosteric Replacement:** Cyclic ethers can act as bioisosteres for other functional groups. For example, an oxetane ring can mimic a carbonyl group, improving properties while maintaining biological activity.

The unique properties of cyclic ethers enable them to interact with biological membranes and cellular pathways, sometimes potentiating the action of a primary therapeutic agent.<sup>[13]</sup>



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Logical relationships of cyclic ethers in drug design.

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